molecular formula C11H16N2 B13613515 4-Methyl-3-(piperidin-4-yl)pyridine

4-Methyl-3-(piperidin-4-yl)pyridine

Cat. No.: B13613515
M. Wt: 176.26 g/mol
InChI Key: XSJDMSOYLAQPTO-UHFFFAOYSA-N
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Description

4-Methyl-3-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(piperidin-4-yl)pyridine typically involves the reaction of pyridine derivatives with piperidine. One common method is the reductive amination of 4-methylpyridine with piperidine using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-3-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-(piperidin-4-yl)pyridine is unique due to the presence of both the methyl group and the piperidine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-methyl-3-piperidin-4-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10/h2,5,8,10,12H,3-4,6-7H2,1H3

InChI Key

XSJDMSOYLAQPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCNCC2

Origin of Product

United States

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